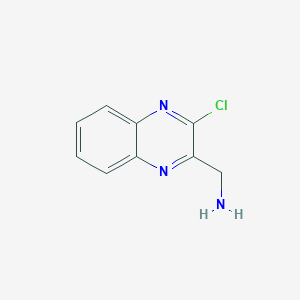

(3-Chloroquinoxalin-2-yl)methanamine

Description

The Quinoxaline (B1680401) Scaffold: Structure, Nomenclature, and Aromaticity in Organic Chemistry

The quinoxaline scaffold is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comresearchgate.net This structure, also known as benzopyrazine, is a member of the nitrogen-containing heterocyclic family. researchgate.net The nomenclature, according to IUPAC, is quinoxaline, and it is isomeric with other naphthyridines like quinazoline (B50416) and phthalazine. researchgate.net The presence of the pyrazine ring, with its two nitrogen atoms, imparts unique electronic properties to the molecule, influencing its reactivity and potential for intermolecular interactions. The entire ring system is aromatic, conforming to Hückel's rule, which contributes to its chemical stability.

Historical Perspectives on Quinoxaline Synthesis and Derivatization

The synthesis of quinoxalines has a long history, with traditional methods often involving the condensation of an aromatic o-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. ptfarm.pl This facile and widely used method has been the cornerstone of quinoxaline chemistry for many years. Over time, numerous advancements have been made, including the use of various catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. ptfarm.pl Modern synthetic strategies have also been developed, offering alternative routes to these important heterocycles.

The Role of Nitrogen Heterocycles, including Quinoxalines, as Privileged Scaffolds in Chemical Science

Nitrogen-containing heterocycles are of paramount importance in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structural motifs. nih.govnih.gov Quinoxalines, in particular, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinoxaline core is found in numerous compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net This has made them an attractive target for drug discovery and development programs.

Specific Context of Halogenated Quinoxalines in Contemporary Organic Synthesis

Halogenated quinoxalines, such as 2,3-dichloroquinoxaline (B139996), are highly valuable intermediates in organic synthesis. The presence of halogen atoms, typically chlorine or bromine, provides reactive sites for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups onto the quinoxaline core, leading to the generation of diverse molecular libraries for biological screening and materials science applications. The chloro-substituent in compounds like (3-Chloroquinoxalin-2-yl)methanamine serves as a synthetic handle for further chemical modifications.

Overview of Research Directions for this compound within the Quinoxaline Family

A thorough search of the available scientific literature indicates that specific research dedicated to this compound is exceptionally limited. While the synthesis of related structures, such as 3-chloroquinoxaline-2-carboxamides, has been reported, detailed studies on the synthesis, characterization, and application of this compound itself are not present in the accessed databases. nih.gov

The presence of a CAS number suggests its synthesis has been achieved, but the lack of published research indicates it may be an intermediate in a larger synthetic pathway that was not the primary focus of a study, or that the research was conducted in a private industrial setting and not publicly disclosed. Therefore, a detailed discussion of its specific research findings is not possible at this time.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(3-chloroquinoxalin-2-yl)methanamine |

InChI |

InChI=1S/C9H8ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5,11H2 |

InChI Key |

IIQMIPADOSHOQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroquinoxalin 2 Yl Methanamine and Analogous Structures

Strategies for Quinoxaline (B1680401) Core Formation

The quinoxaline framework, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. mtieat.org Its synthesis has been a subject of extensive research, leading to the development of both classical and modern techniques.

The most traditional and straightforward method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This acid- or base-catalyzed reaction is a cornerstone of quinoxaline chemistry, first reported by Körner and Hinsberg in 1884. mtieat.orgencyclopedia.pubnih.gov

The reaction typically involves heating the reactants in a solvent like ethanol (B145695) or acetic acid. nih.gov While effective, these classical approaches often suffer from drawbacks such as the need for high temperatures, long reaction times, the use of hazardous solvents, and potentially low yields, particularly with less reactive substrates. nih.govunicam.it Surrogates for 1,2-dicarbonyl compounds, including α-haloketones or α-hydroxyketones, can also be employed in these condensation-oxidation reactions. nih.govnih.gov

Table 1: Examples of Classical Quinoxaline Synthesis Conditions

| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| o-phenylenediamine (B120857) | Benzil | Acetic Acid / Methanol | Reflux, 8h | Moderate |

| o-phenylenediamine | Glyoxal | Ethanol | Reflux | Good |

This table is illustrative, based on typical classical methodologies described in the literature.

In response to the limitations of classical methods, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly protocols for quinoxaline synthesis. nih.gov These modern approaches align with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of non-toxic reagents. ijirt.orgekb.eg

Key advancements include:

Green Solvents: Utilizing environmentally benign solvents such as water, ionic liquids, or Natural Deep Eutectic Solvents (NADESs) to replace hazardous organic solvents. unicam.itijirt.org For instance, a choline (B1196258) chloride/water NADES has been shown to promote the rapid synthesis of quinoxalines at room temperature with high yields (>90%) in as little as five minutes. unicam.it A novel method even utilizes rainwater as both a solvent and a catalyst. benthamdirect.com

Alternative Energy Sources: Microwave irradiation and ultrasonic techniques are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ijirt.orgsapub.org

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as fluorinated alcohols (e.g., hexafluoroisopropanol) or solid acid catalysts, simplifies product purification and reduces chemical waste. nih.govencyclopedia.pub

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single step to form the final product, which improves efficiency by avoiding the isolation of intermediates. mtieat.orgnih.gov

Table 2: Comparison of Modern Sustainable Methods for Quinoxaline Synthesis

| Method | Catalyst/Medium | Energy Source | Reaction Time | Key Advantages |

|---|---|---|---|---|

| NADES-Promoted | Choline Chloride/Water | Stirring | 5 min | Fast, high yield, catalyst recycling, no purification needed. unicam.it |

| Rainwater-Assisted | Rainwater | Ambient Temp | N/A | Highly sustainable, simple, avoids toxic reagents. benthamdirect.com |

| Fluorinated Alcohol | Hexafluoroisopropanol (HFIP) | Room Temp | 1 hour | High yield (95%), recyclable solvent, mild conditions. nih.gov |

This table summarizes findings from various studies on green synthesis protocols.

Introduction and Functionalization of the Chloro Substituent at Position 3

To arrive at the "(3-Chloroquinoxalin-2-yl)" portion of the target molecule, a chlorine atom must be installed at the C-3 position. This is typically achieved by starting with a precursor that allows for halogenation, most notably quinoxaline-2,3(1H,4H)-dione, and then leveraging this intermediate for regioselective reactions.

A highly effective and versatile strategy for synthesizing 2,3-disubstituted quinoxalines involves using 2,3-dichloroquinoxaline (B139996) as a central building block. researchgate.netbenthamdirect.com This synthon is readily prepared by treating quinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. chemicalbook.com

The power of 2,3-dichloroquinoxaline lies in the differential reactivity of its two chlorine atoms, which enables regioselective functionalization. researchgate.net One chlorine atom can be selectively replaced by a nucleophile under controlled conditions, leaving the second chlorine available for a subsequent, different substitution reaction. This stepwise approach allows for the precise and controlled introduction of two different functional groups at the C-2 and C-3 positions. For example, reacting 2,3-dichloroquinoxaline with a nucleophile like 6-aminothiouracil can yield a mono-substituted product, 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one, which retains a chlorine atom for further chemistry. sapub.org

The core chemical principle governing the functionalization of 2,3-dichloroquinoxaline is the Nucleophilic Aromatic Substitution (SₙAr) reaction. researchgate.netwikipedia.org In this mechanism, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by electron-withdrawing groups. wikipedia.orgyoutube.comyoutube.com

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This electronic property activates the C-Cl bonds, making the C-2 and C-3 positions susceptible to attack by nucleophiles. researchgate.netrsc.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.com The presence of strong electron-withdrawing groups ortho or para to the leaving group further stabilizes this intermediate and facilitates the reaction. youtube.comyoutube.com This SₙAr reactivity is the foundation for the regioselective substitutions that make 2,3-dichloroquinoxaline such a valuable precursor. researchgate.net

Synthesis of the Methanamine Moiety at Position 2

The final stage in constructing (3-Chloroquinoxalin-2-yl)methanamine involves the creation of the aminomethyl (-CH₂NH₂) group at the C-2 position while a chlorine atom remains at C-3. This is a multi-step process that relies on the regioselective functionalization of 2,3-dichloroquinoxaline.

A plausible and effective synthetic route proceeds as follows:

Synthesis of 3-Chloroquinoxaline-2-carbonitrile: The synthesis begins with the regioselective mono-substitution of 2,3-dichloroquinoxaline. By carefully controlling reaction conditions, one chlorine atom (preferentially at the more reactive C-2 position) can be replaced by a cyanide group via an SₙAr reaction with a cyanide salt (e.g., sodium or potassium cyanide). This yields the key intermediate, 3-chloroquinoxaline-2-carbonitrile.

Reduction of the Nitrile: The nitrile group (-C≡N) is a versatile functional group that can be readily reduced to a primary amine (-CH₂NH₂). This transformation can be accomplished using standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) or chemical reduction with a metal hydride such as lithium aluminum hydride (LiAlH₄).

This two-step sequence—cyanation followed by reduction—provides a reliable pathway to install the methanamine moiety at the C-2 position, completing the synthesis of the target compound, this compound. This strategy leverages the established reactivity of 2,3-dichloroquinoxaline to build complexity in a controlled and predictable manner.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dichloroquinoxaline |

| 2-chloro-3-methylquinoxaline |

| 3-chloroquinoxaline-2-carbonitrile |

| 4-(2-methylquinoxaline-3-yloxy)benzaldehyde |

| 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one |

| 6-aminothiouracil |

| Benzil |

| Choline chloride |

| Glyoxal |

| Hexafluoroisopropanol |

| Lithium aluminum hydride |

| N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-substituted benzenamine |

| o-phenylenediamine |

| Phenacyl Bromide |

| Phosphorus oxychloride |

| Quinoxaline-2,3(1H,4H)-dione |

Direct Aminomethylation Strategies on Quinoxaline Scaffolds

Direct C-H aminomethylation of an unsubstituted quinoxaline to selectively install an aminomethyl group at the C-2 position is a synthetic challenge. The quinoxaline ring system's electronic properties make it susceptible to nucleophilic attack, but direct C-H functionalization often lacks the regioselectivity required for synthesizing a specific isomer like the 2-aminomethyl derivative. citedrive.com Methodologies such as the Mannich reaction or radical-based aminomethylations on the core quinoxaline scaffold are not prominently documented for achieving this specific substitution pattern, particularly as a route to this compound. The primary challenge lies in controlling the reaction to occur exclusively at the C-2 position while setting the stage for subsequent chlorination at C-3.

Indirect Methods for Introducing the Aminomethyl Group from Precursors

Indirect methods, which involve building the quinoxaline ring from precursors already containing the aminomethyl or a masked equivalent, are more common. The classical and highly effective synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.orgresearchgate.net To synthesize the target compound, this strategy would require a dicarbonyl synthon with the necessary functionalities.

Another prevalent indirect strategy involves the chemical transformation of a precursor group at the C-2 position of a pre-formed quinoxaline ring. A highly effective approach is the reduction of a nitrile (cyano) group. This method provides a clean and efficient route to the primary amine. An analogous transformation has been demonstrated in the quinoline (B57606) series, where (2-chloroquinolin-3-yl)methanamine (B3047665) was successfully synthesized by the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH₄). nih.gov This pathway is directly translatable to the quinoxaline system, starting from 2-chloroquinoxaline-3-carbonitrile.

| Precursor Compound | Reagent(s) | Resulting Group | Key Transformation |

| 2-Chloroquinoxaline-3-carbonitrile | LiAlH₄ or other reducing agents | -CH₂NH₂ | Nitrile Reduction |

| 2-Methyl-3-chloroquinoxaline | NBS, then NaN₃, then reduction | -CH₂NH₂ | Halogenation, Azide Displacement, Reduction |

| 2,3-Dichloroquinoxaline | KCN, then reduction | -CH₂NH₂ (at C-2 or C-3) | Nucleophilic Substitution, Nitrile Reduction |

| 2-Carboxy-3-chloroquinoxaline | SOCl₂, then NH₃, then reduction | -CH₂NH₂ | Amide Formation, Reduction |

Specific Synthetic Pathways for this compound from Halogenated Quinoxaline Precursors

Synthesizing this compound from readily available halogenated quinoxalines, such as 2,3-dichloroquinoxaline, represents a key strategic approach. This pathway relies on the differential reactivity of the two chlorine atoms, allowing for selective functionalization.

One of the most direct routes begins with 2,3-dichloroquinoxaline. A selective nucleophilic aromatic substitution (SNAr) can be performed to replace one chloro group. For instance, reaction with a cyanide source, such as sodium or potassium cyanide, can introduce a nitrile group, preferentially at the 2-position under controlled conditions, to yield 2-chloro-3-cyanoquinoxaline. This intermediate can then be reduced to the target aminomethyl compound as previously described. nih.gov

Alternatively, a Gabriel synthesis-type approach can be envisioned. Reacting 2,3-dichloroquinoxaline with potassium phthalimide (B116566) would lead to a phthalimidomethyl intermediate after displacement of one chlorine. Subsequent hydrazinolysis would then release the primary amine.

Derivatization and Further Functionalization of this compound

The title compound possesses three principal sites for chemical modification: the primary amine of the aminomethyl group, the chlorine atom at the C-3 position, and the benzene portion of the quinoxaline ring. This multi-functional nature allows for extensive derivatization to explore structure-activity relationships.

Reactions at the Aminomethyl Nitrogen (e.g., acylation, alkylation, imine formation)

The primary amine in this compound is a versatile nucleophilic handle for a variety of chemical transformations.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental for introducing a wide array of functional groups.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Imine Formation: Condensation with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is often reversible and provides a dynamic covalent linkage. The synthesis of various quinoxaline-based Schiff bases from amine precursors has been well-documented. mdpi.com

| Reaction Type | Reagent Example | Functional Group Formed | Product Class |

| Acylation | Acetyl Chloride | -NHC(O)CH₃ | Amide |

| Sulfonylation | Benzenesulfonyl Chloride | -NHSO₂Ph | Sulfonamide |

| Alkylation | Methyl Iodide | -NHCH₃ or -N(CH₃)₂ | Secondary/Tertiary Amine |

| Imine Formation | Benzaldehyde | -N=CHPh | Schiff Base (Imine) |

| Urea (B33335) Formation | Phenyl Isocyanate | -NHC(O)NHPh | Urea |

Transformations at the Chloro Group (e.g., further nucleophilic substitutions, cross-coupling reactions)

The chlorine atom at the C-3 position is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. citedrive.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring facilitates the displacement of the chloro group by a variety of nucleophiles. Amines, alkoxides, and thiolates can be introduced at this position, often under thermal or microwave-assisted conditions. nih.govnih.gov This allows for the synthesis of diverse 3-substituted-2-(aminomethyl)quinoxaline derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chloro group can participate in Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, Heck couplings with alkenes, and Buchwald-Hartwig aminations with amines. researchgate.net These reactions significantly expand the molecular diversity achievable from this scaffold.

| Reaction Type | Coupling Partner Example | Catalyst System Example | Bond Formed |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl) |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-N |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | C-C (Aryl) |

| Nucleophilic Substitution | Sodium Methoxide | N/A | C-O |

| Nucleophilic Substitution | Aniline | N/A | C-N |

Modification of the Quinoxaline Ring through Substituent Reactions

Electrophilic aromatic substitution on the benzene ring portion of the quinoxaline scaffold allows for the introduction of additional substituents. The pyrazine moiety is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the C-6 and C-7 positions.

Reactions such as nitration, halogenation, and sulfonation can be carried out, though they may require more forcing conditions than for activated benzene rings. For instance, nitration of the quinoxaline core has been employed to introduce nitro groups, which can be further transformed into other functionalities, such as amines. nih.gov The precise regiochemical outcome of these substitutions depends on the reaction conditions and the combined directing effects of the fused pyrazine ring and any existing substituents.

Chemical Reactivity and Mechanistic Investigations of 3 Chloroquinoxalin 2 Yl Methanamine Derivatives

Reactivity Profiles of the Chloro Group

The chlorine atom at the C3-position of the quinoxaline (B1680401) ring is activated towards nucleophilic displacement and metal-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the heterocyclic nitrogen atoms.

The chloro group of (3-chloroquinoxalin-2-yl)methanamine readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This reaction is a cornerstone for the structural diversification of the quinoxaline scaffold. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion. nih.gov

N-Nucleophiles : Primary and secondary amines, anilines, and other nitrogen-containing heterocycles serve as effective N-nucleophiles. nih.govmdpi.com These reactions typically proceed under thermal conditions, sometimes with the addition of a base to neutralize the HCl generated, affording various 3-amino-substituted quinoxaline derivatives. The reactivity of amines in these substitutions can be influenced by steric hindrance and the basicity of the amine. chemguide.co.uk

O-Nucleophiles : Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to form the corresponding ethers. These reactions are generally carried out in the presence of a strong base (e.g., sodium hydride or potassium carbonate) to generate the more potent anionic nucleophile.

S-Nucleophiles : Thiols and thiophenols react readily as S-nucleophiles, usually in the presence of a base, to yield 3-thioether derivatives. Sulfur nucleophiles are often highly effective in SNAr reactions due to their high polarizability and nucleophilicity. researchgate.net

C-Nucleophiles : While less common for this specific substrate, activated C-nucleophiles such as enolates or organometallic reagents can potentially displace the chloro group, leading to direct C-C bond formation. researchgate.net

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| N-Nucleophile | Aniline | Heat, EtOH or DMF | 3-(Phenylamino)quinoxalin-2-yl)methanamine |

| N-Nucleophile | Piperidine | K₂CO₃, Acetonitrile (B52724), Reflux | (3-(Piperidin-1-yl)quinoxalin-2-yl)methanamine |

| O-Nucleophile | Sodium Methoxide | Methanol, Reflux | (3-Methoxyquinoxalin-2-yl)methanamine |

| S-Nucleophile | Thiophenol | NaH, THF, RT | (3-(Phenylthio)quinoxalin-2-yl)methanamine |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon bonds, and the activated chloro group on the quinoxaline ring is an excellent electrophilic partner for these transformations. researchgate.net

Suzuki Coupling : The Suzuki-Miyaura reaction involves the coupling of the chloroquinoxaline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mt.comwikipedia.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or aryl substituents at the C3-position. harvard.eduorganic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition of the chloroquinoxaline to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between the chloroquinoxaline and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. researchgate.netorganic-chemistry.orgyoutube.com The copper co-catalyst is believed to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org This method is highly efficient for the synthesis of 3-alkynylquinoxaline derivatives.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | (3-Aryl/Vinyl-quinoxalin-2-yl)methanamine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA), Diisopropylamine (DIPA) | (3-Alkynyl-quinoxalin-2-yl)methanamine |

Reactivity of the Primary Amine Functionality

The primary amine group attached to the C2-position via a methylene (B1212753) linker is a potent nucleophile and a site for extensive functionalization. Its reactivity is characteristic of aliphatic primary amines.

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine (hemiaminal) intermediate. wikipedia.orgpressbooks.pub Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine product. The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org

The presence of both a nucleophilic amine and an electrophilic chloro-substituted carbon allows this compound to be used as a building block for constructing more complex, fused heterocyclic systems. Through multi-step sequences or one-pot tandem reactions, the amine can react with a suitable bifunctional reagent to form an intermediate that subsequently undergoes intramolecular cyclization via nucleophilic substitution of the C3-chloro group. For example, reaction with a β-keto ester could lead to the formation of an enamine, which could then cyclize onto the C3-position to form a new fused ring. Catalytic methods, such as iridium-catalyzed reductive annulation, can also be employed to construct fused heterocycles from N-heteroaromatic precursors. rsc.org

The primary amine is readily converted into a variety of important functional groups, including amides, ureas, and thioureas, which are prevalent motifs in medicinal chemistry.

Amides : Amide bond formation is achieved by reacting the amine with carboxylic acids or their derivatives. researchgate.net Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a base, or direct coupling with carboxylic acids using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govfishersci.co.uk

Ureas : Symmetrical or unsymmetrical ureas are synthesized by the reaction of the primary amine with isocyanates. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea (B33335) linkage. researchgate.netmdpi.com Alternative methods may involve reaction with phosgene (B1210022) derivatives or through Curtius rearrangement of acyl azides in the presence of the amine. organic-chemistry.org

Thioureas : In an analogous manner to urea formation, thioureas are prepared by the reaction of the primary amine with isothiocyanates. organic-chemistry.orgmdpi.com The amine adds to the central carbon of the isothiocyanate, yielding the thiourea (B124793) derivative. researchgate.netnih.gov

| Derivative | Reagent | General Reaction | Product Class |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Acylation | N-((3-Chloroquinoxalin-2-yl)methyl)amide |

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | Amide Coupling | N-((3-Chloroquinoxalin-2-yl)methyl)amide |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic Addition | 1-((3-Chloroquinoxalin-2-yl)methyl)-3-substituted urea |

| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic Addition | 1-((3-Chloroquinoxalin-2-yl)methyl)-3-substituted thiourea |

Rearrangements and Transformations of the Quinoxaline Core

The quinoxaline scaffold, while aromatic and relatively stable, is susceptible to a variety of chemical transformations that can alter its core structure. These reactions are crucial for the synthesis of novel heterocyclic systems and for the diversification of quinoxaline-based compounds. The reactivity is often dictated by the substitution pattern on the ring and the reaction conditions employed. This section explores notable rearrangement, transformation, oxidation, and reduction reactions involving the quinoxaline system, with a focus on processes relevant to derivatives structurally similar to this compound. It is important to note that while the following reactions are characteristic of the quinoxaline framework, specific studies detailing these transformations on this compound itself are not extensively documented. The discussion is therefore based on established reactivity patterns of analogous quinoxaline derivatives.

Ring Expansion and Contraction Reactions

Ring expansion reactions of the quinoxaline core are not commonly reported in chemical literature. The stability of the fused bicyclic aromatic system generally disfavors transformations that would lead to larger, often less stable, ring systems.

Conversely, ring contraction of the pyrazine (B50134) portion of the quinoxaline nucleus is a well-documented phenomenon, particularly in the case of quinoxalin-2(1H)-one derivatives. The most notable example of this transformation is the Mamedov rearrangement. This acid-catalyzed reaction typically involves the interaction of a 3-acyl or 3-aroylquinoxalin-2(1H)-one with a dinucleophile, such as a 1,2-diamine. researchgate.netrsc.orgresearchgate.net

The reaction proceeds via the initial attack of the nucleophile, leading to the formation of a spiro-intermediate. researchgate.net Subsequent acid-catalyzed ring opening and intramolecular rearrangement result in the contraction of the six-membered pyrazine ring into a five-membered imidazole (B134444) ring, ultimately yielding a highly substituted benzimidazole (B57391) derivative. researchgate.netrsc.org This rearrangement provides a powerful synthetic route to complex biheterocyclic molecules that couple benzimidazole and quinoxaline motifs. rsc.orgpleiades.online The specific pathway of the rearrangement can be influenced by the nature of the nucleophile and the stability of various intermediates. researchgate.net

| Quinoxaline Precursor | Reagent | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 3-Benzoylquinoxalin-2(1H)-one | o-Phenylenediamine (B120857) | Boiling Acetic Acid | Coupled Benzimidazole-Quinoxaline | rsc.org |

| 3-Phenylacetylquinoxalin-2(1H)-one | 3,4-Diaminotoluene | Acetic Acid | Mixture of Benzimidazole Isomers | researchgate.net |

| Quinoxaline-based podands | Benzene-1,2-diamine | Not specified | Benzimidazole-based podands | pleiades.online |

| 1-Methylquinoxalin-2-one | 2-(1H-pyrrol-1-yl)aniline | Acetic Acid, Room Temp. | 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline | rsc.org |

Oxidation and Reduction Processes of the Quinoxaline System

The nitrogen atoms within the pyrazine ring of the quinoxaline system are key centers of reactivity for oxidation and reduction processes. These transformations can modify the electronic properties and saturation level of the heterocyclic core.

Oxidation Processes

The primary oxidation reaction of the quinoxaline system involves the conversion of one or both of the pyrazine nitrogen atoms to their corresponding N-oxides. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), or other strong oxidants like hydrogen peroxide in the presence of a catalyst. nih.govthieme-connect.de For more electron-deficient, fused heterocyclic systems, stronger oxidizing conditions may be required due to the lower reactivity of the conjugated nitrogen atoms. rsc.org

The formation of an N-oxide has a profound effect on the electronic character of the quinoxaline ring. The formally negative charge on the oxygen and positive charge on the nitrogen delocalize into the aromatic system, rendering the carbon atoms at the ortho and para positions (C2, C3, C5, and C8) more electrophilic and susceptible to nucleophilic attack. thieme-connect.de This altered reactivity makes quinoxaline N-oxides versatile intermediates for further functionalization. thieme-connect.deresearchgate.net

| Oxidizing Agent | Typical Conditions | Notes | Citation |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Acetonitrile, reflux | Effective and common reagent for N-oxidation. | rsc.org |

| Hydrogen Peroxide (H₂O₂) with catalyst | Methyltrioxorhenium-catalyzed | A generally preferred method to avoid acidic byproducts. | thieme-connect.de |

| Hydrogen Peroxide (H₂O₂) / Trifluoroacetic Anhydride (TFAA) | Room Temperature | Strong oxidizing system for less reactive heterocycles. | rsc.org |

| Sodium Percarbonate | Rhenium-based catalysts | Efficient oxygen source for N-oxidation under mild conditions. | organic-chemistry.org |

Reduction Processes

The quinoxaline ring can be readily reduced to yield dihydro- or tetrahydroquinoxaline derivatives. The specific product obtained depends on the reducing agent and the reaction conditions. Catalytic reduction of 2-acetyl-3-methylquinoxaline with sodium in THF at room temperature yields the corresponding 1,4-dihydroquinoxaline. sapub.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) in ether can fully reduce the pyrazine ring to afford 1,2,3,4-tetrahydroquinoxaline. sapub.org Other common methods include the use of sodium borohydride (B1222165) in acetic acid or catalytic hydrogenation with hydrogen gas over a platinum catalyst. sapub.org

In addition to chemical methods, the electrochemical reduction of quinoxaline derivatives has also been investigated. Studies on 2-substituted quinoxalines show that the reduction proceeds via a single-electron transfer to form a radical anion intermediate. abechem.comabechem.com This approach allows for a comparison of the electron-accepting ability of different quinoxaline derivatives, which can be correlated with their potential biological activity. abechem.comabechem.com The stability of the reduced forms is a critical factor; for instance, under certain conditions, the reduced form of some quinoxalines can undergo tautomerization, which can lead to degradation. nsf.gov

| Reducing Agent/Method | Solvent/Conditions | Product Type | Citation |

|---|---|---|---|

| Sodium (Na) | THF, 20°C | 1,4-Dihydroquinoxaline | sapub.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | 1,2,3,4-Tetrahydroquinoxaline | sapub.org |

| Sodium Borohydride (NaBH₄) | Acetic Acid | 1,2,3,4-Tetrahydroquinoxaline | sapub.org |

| Hydrogen (H₂) / Platinum (Pt) | Not specified | 1,2,3,4-Tetrahydroquinoxaline | sapub.org |

| Electrochemical Reduction | Aprotic Medium | Radical Anion Intermediate | abechem.comabechem.com |

Structure Activity Relationship Sar and Molecular Design Studies for Quinoxaline Derivatives

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to predict and rationalize the biological activities of quinoxaline (B1680401) derivatives. Techniques such as QSAR, molecular docking, and molecular dynamics simulations are instrumental in understanding ligand-target interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. researchgate.net This method is crucial for predicting the activity of novel compounds and optimizing lead structures. researchgate.netnih.gov For heterocyclic compounds like quinoline (B57606) and quinoxaline derivatives, QSAR models have been successfully developed to predict various biological activities, including toxicity and antimicrobial effects. crpsonline.comnih.gov

These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a mathematical relationship with activities like IC50 or LD50 values. researchgate.net For instance, a study on quinoline derivatives developed 2D and 3D-QSAR models to predict anti-malarial activity against Plasmodium falciparum. mdpi.com The models demonstrated good predictive capacity, highlighting the importance of specific structural features for biological function. mdpi.com Such approaches allow for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. nih.gov

Table 1: QSAR Methodologies for Toxicity Prediction

| QSAR Methodology | Application | Reference |

|---|---|---|

| Hierarchical Clustering | Grouping compounds based on structural similarity to predict toxicity. | crpsonline.com |

| FDA MDL Method | A regulatory-accepted model for toxicity prediction. | crpsonline.com |

| Nearest Neighbor | Predicts activity based on the most structurally similar compounds with known activity. | crpsonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov This technique is widely used to understand the binding modes of quinoxaline derivatives to their biological targets, such as enzymes or receptors. semanticscholar.org

Studies on compounds structurally related to (3-Chloroquinoxalin-2-yl)methanamine have demonstrated the importance of specific interactions. For example, docking analyses of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives with the AKT1 kinase revealed key binding interactions. nih.gov These included hydrogen bonds with amino acid residues like Asn 49 and Lys 220, and pi-pi stacking interactions with aromatic residues such as Trp 76 and Tyr 224. nih.gov Similarly, docking of 2-piperazinyl quinoxaline derivatives into the catalytic cavity of the c-Kit tyrosine kinase receptor helped to rationalize their anti-proliferative activity. semanticscholar.org These simulations are crucial for identifying the key pharmacophoric features responsible for binding and for designing derivatives with improved affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. ajchem-a.com This method complements molecular docking by assessing the stability of the predicted binding poses and revealing conformational changes in both the ligand and the protein. semanticscholar.orgajchem-a.com

For quinoxaline derivatives, MD simulations have been used to confirm the stability of docked complexes within the active site of target proteins. semanticscholar.org By analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period, researchers can evaluate the binding stability. ajchem-a.com For example, MD simulations of 2-piperazinyl quinoxaline hybrids bound to the c-Kit tyrosine kinase receptor suggested stable interactions within the catalytic cavity, supporting the docking results. semanticscholar.org This detailed understanding of the dynamic interactions is vital for the rational design of potent and specific inhibitors.

Influence of Substituents on Electronic and Steric Properties

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The chloro and aminomethyl groups in this compound are critical determinants of its chemical properties and potential biological function.

Impact of the Chloro Group on Reactivity and Molecular Interactions

The chloro group at the 2-position of the quinoxaline ring significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chlorine atom, combined with the electron-deficient pyrazine (B50134) ring, makes the carbon atom to which it is attached highly electrophilic. researchgate.net This renders the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions, making 2-chloroquinoxalines versatile intermediates for the synthesis of a wide range of derivatives. rsc.orgresearchgate.net

The presence of the chloro group also has a profound impact on molecular interactions with biological targets. In a study on quinoxaline-based 5-HT3 receptor ligands, replacing a hydrogen atom with a chlorine atom at the R² position of the quinoxaline scaffold resulted in a ~40-fold increase in affinity for the 5-HT3A receptor and a ~20-fold decrease in affinity for the 5-HT3AB receptor. nih.gov This demonstrates that the chloro group can dramatically alter both the potency and selectivity of a ligand, likely through specific steric and electronic interactions within the receptor's binding pocket. nih.gov

Table 2: Effect of Chlorine Substitution on 5-HT3 Receptor Affinity

| Compound | R² Substituent | 5-HT3A Receptor Affinity (pKi) | Selectivity (5-HT3A vs 5-HT3AB) |

|---|---|---|---|

| 24 | H | 8.21 | ~10-fold for 5-HT3AB |

| VUF10166 | Cl | Increased ~40-fold vs. 24 | ~100-fold for 5-HT3A |

Data synthesized from a study on quinoxaline-based ligands. nih.gov

Role of the Aminomethyl Group as a Key Pharmacophore or Linker

The aminomethyl group [-CH₂NH₂] at the 3-position is another crucial feature of the molecule. Primary amine groups are common in pharmacologically active compounds as they can be protonated at physiological pH. The resulting positively charged ammonium (B1175870) group can form strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

This group can function as a key pharmacophore, directly participating in the interactions that lead to a biological effect. For instance, studies on other quinoxaline derivatives have shown that side chains containing amine functionalities, such as morpholinomethyl groups, contribute significantly to biological activity. nih.gov Furthermore, the aminomethyl group can serve as a versatile linker. It provides a reactive site for attaching other molecular fragments to explore different regions of a binding pocket or to modify the compound's pharmacokinetic properties, such as solubility and membrane permeability. semanticscholar.org The flexibility of the methylene (B1212753) linker allows the amine to adopt an optimal orientation for binding within the target site.

Peripheral Substituent Effects on the Quinoxaline Ring System

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring system. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to these peripheral substituents can lead to substantial changes in potency and selectivity for various biological targets.

Research into the SAR of quinoxaline derivatives has revealed that the introduction of different functional groups at various positions can modulate their anticancer, anti-inflammatory, and antimicrobial activities, among others. For instance, in a series of 2,3-disubstituted quinoxalin-6-amine analogs, a small focused library with substitutions at the 2, 3, and 6-positions was synthesized to explore their potential as antiproliferative agents. nih.gov A comparison of different linkers between the 2,3-disubstituted quinoxaline core and a substituted phenyl ring indicated that a urea (B33335) linker was optimal for antiproliferative activity. nih.gov Furthermore, the size of the substituent at the 4-position of the phenyl ring was found to be crucial for the observed activity. nih.gov This led to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines. nih.gov

The electronic properties of the substituents also play a critical role. Studies have shown that electron-donating groups, such as methoxy (B1213986) (OCH₃), at certain positions can be essential for activity, while electron-withdrawing groups, like fluorine (F) or chlorine (Cl), can decrease it. mdpi.com Conversely, in other series of quinoxaline derivatives, the presence of electron-withdrawing groups was found to be beneficial. For example, the substitution of a methoxy group with a chloro group has been shown to decrease activity in some anticancer quinoxalines. mdpi.com The position of the substituent is equally important. For instance, an aliphatic linker at the third position of the quinoxaline ring was found to be essential for the anticancer activity of one series of compounds, whereas an N-linker diminished the activity. mdpi.com

The following table summarizes the effects of various substituents on the biological activity of quinoxaline derivatives based on several research findings.

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| C2, C3 | Varied (methyl, furan, thiophene, phenyl) | Influences antiproliferative activity | nih.gov |

| C6 | Acetyl, phenylurea, tolylsulfonamide | Modulates antiproliferative activity | nih.gov |

| R₁, R₂, R₃ | Electron-releasing (OCH₃) vs. Electron-withdrawing (F, Cl) | OCH₃ essential for some anticancer activity; F or Cl can decrease it | mdpi.com |

| C3 | Aliphatic linker (CH₂) vs. N-linker | CH₂ linker essential for activity in a specific anticancer series | mdpi.com |

De Novo Design and Scaffold Hopping Strategies in Quinoxaline Chemistry

In addition to traditional SAR studies, more advanced molecular design strategies such as de novo design and scaffold hopping are being increasingly employed to discover novel quinoxaline-based therapeutic agents with improved properties.

De Novo Design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. This approach has been utilized to guide the synthesis of new quinoxaline derivatives. For example, guided by structural optimization principles, a new series of novel histone deacetylase (HDAC) inhibitors bearing the quinoxaline nucleus were designed and synthesized. frontiersin.org The design strategy aimed to incorporate the known pharmacophoric features of HDAC inhibitors while also including an extra moiety to occupy a vacant deep pocket in the HDAC receptor, thereby enhancing binding affinity. frontiersin.org

Scaffold Hopping is a medicinal chemistry strategy that aims to identify isofunctional molecules with different core structures, or scaffolds. nih.govnih.gov This technique is particularly useful for generating new chemical entities with potentially improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or for exploring new intellectual property space. nih.gov In the realm of quinoxaline chemistry, scaffold hopping has been successfully applied. For instance, a computer-driven scaffold-hopping approach was used to generate new protein tyrosine phosphatase 1B (PTP1B) inhibitors starting from a pyrrolo[1,2-a]quinoxaline (B1220188) core. nih.gov This strategy involved replacing the pyrrole (B145914) ring with various azoles, leading to a significant variation in the physicochemical properties of the resulting azolo[1,2-a]quinoxaline scaffolds. nih.gov Molecular docking and molecular dynamics simulations were used to validate the potential of these new scaffolds before their synthesis and biological evaluation. nih.gov

These advanced design strategies offer powerful tools to explore the chemical space around the quinoxaline scaffold. For a compound like "this compound," these approaches could be used to design novel analogs with enhanced activity or improved pharmacokinetic profiles. For example, the quinoxaline core could be replaced with a different heterocyclic system (scaffold hopping) while retaining the key pharmacophoric features of the chloro and methanamine substituents. Alternatively, de novo design could be used to build entirely new molecules that mimic the binding mode of the parent compound but possess a completely different chemical architecture.

Advanced Characterization and Analytical Methodologies in Quinoxaline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (3-Chloroquinoxalin-2-yl)methanamine, offering detailed insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the quinoxaline (B1680401) ring typically appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methylene (B1212753) (-CH₂-) protons of the methanamine group would be expected to resonate as a singlet or a multiplet, depending on the solvent and concentration, in the range of δ 4.0-5.0 ppm. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary significantly depending on factors like solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The quinoxaline ring carbons would exhibit signals in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-Cl) and the carbon of the methylene group (-CH₂-) would have characteristic chemical shifts that are influenced by their respective substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra would reveal correlations between neighboring protons within the quinoxaline ring system, aiding in the assignment of the aromatic signals. HSQC spectra would correlate the methylene protons with their directly attached carbon atom, confirming the -CH₂-NH₂ moiety.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Aromatic Protons: ~7.5-8.5 (m) | Aromatic Carbons: ~120-160 |

| Methylene Protons (-CH₂-): ~4.0-5.0 (s or m) | Methylene Carbon (-CH₂-): ~40-50 |

| Amine Protons (-NH₂): Variable (br s) | Carbon attached to Chlorine (C-Cl): ~140-150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom, the aminomethyl group, or cleavage of the quinoxaline ring. The observation of isotopic patterns, particularly for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides further confirmation of the presence of chlorine in the molecule.

| Ion | m/z (relative intensity) |

| [M]⁺ | Expected molecular ion peak |

| [M-Cl]⁺ | Loss of chlorine atom |

| [M-CH₂NH₂]⁺ | Loss of the aminomethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected IR absorption bands include:

N-H stretching: A broad band or a pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the quinoxaline ring system are expected in the 1500-1650 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | 3300-3500 (broad) |

| C-H (aromatic) | >3000 |

| C-H (aliphatic) | <3000 |

| C=N, C=C (aromatic) | 1500-1650 |

| C-Cl | 600-800 |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic and Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantitative analysis to determine purity. The development of HPLC methods for quinoxaline derivatives is a common practice in pharmaceutical and chemical analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While the volatility of this compound may need to be considered, GC-MS could potentially be used for its analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. This technique is particularly useful for identifying and quantifying trace impurities.

Electrochemical Studies (e.g., for redox properties in material science applications)

Electrochemical studies, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The quinoxaline core is known to be electrochemically active, and the presence of the chloro and aminomethyl substituents would influence its electron-accepting and donating properties. Such studies are relevant for potential applications in materials science, for instance, in the development of organic electronic materials. The electrochemical behavior of quinoxaline derivatives has been a subject of research, with studies exploring their reduction and oxidation potentials. abechem.comsemanticscholar.orgresearchgate.netacs.org These investigations provide insights into the electronic structure of the quinoxaline system and how it is modulated by different substituents.

Theoretical and Quantum Chemical Investigations of 3 Chloroquinoxalin 2 Yl Methanamine

Electronic Structure Analysis

A thorough understanding of the electronic structure of (3-Chloroquinoxalin-2-yl)methanamine is fundamental to predicting its chemical behavior. Computational quantum chemistry provides powerful tools to elucidate the distribution of electrons within the molecule and to identify regions of interest for chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound, a computational analysis would reveal the energies of the HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, would indicate the molecule's nucleophilic character. Conversely, the LUMO, the orbital to which an electron is most easily added, would signify its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich parts of the molecule, such as the aminomethyl group and the nitrogen atoms of the quinoxaline (B1680401) ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions, influenced by the electron-withdrawing chloro group and the pyrazine (B50134) ring.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High | Indicates potential for nucleophilic reactivity. |

| LUMO Energy | Low | Indicates potential for electrophilic reactivity. |

Note: The values in this table are illustrative and would need to be determined through actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its electrostatic properties and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red) would indicate areas with an excess of electrons, which are prone to electrophilic attack. These would likely be found around the nitrogen atoms of the quinoxaline ring and the chlorine atom due to their high electronegativity. Regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas that are susceptible to nucleophilic attack. Such regions might be expected around the hydrogen atoms of the aminomethyl group and the carbon atoms of the quinoxaline ring.

This detailed charge distribution information is invaluable for predicting how the molecule will interact with other molecules, including potential reaction partners or biological receptors.

Conformational Energy Landscapes and Stereochemical Analysis

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C and C-N bonds of the methanamine substituent, allows the molecule to adopt various conformations. A computational conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformers.

By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a conformational energy landscape can be generated. This landscape would reveal the global minimum energy conformation (the most stable structure) as well as other local minima (other stable, but less favorable, conformers). The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with its environment.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions at the atomic level. For this compound, this could involve studying its reactivity in various chemical transformations, such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the aminomethyl group.

By modeling the reaction pathway, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. Such studies would provide a detailed, step-by-step understanding of how this compound participates in chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

Exploration of Research Applications for Quinoxaline Derivatives Non Clinical Focus

Quinoxalines as Intermediates in Complex Chemical Synthesis

The quinoxaline (B1680401) scaffold is a foundational component in synthetic organic chemistry, valued for its stability and the reactivity it imparts to attached functional groups. tandfonline.com Derivatives like (3-Chloroquinoxalin-2-yl)methanamine are particularly useful as they contain multiple reaction sites, allowing for the stepwise construction of intricate molecules.

Quinoxaline derivatives are extensively used as building blocks for creating more complex, fused heterocyclic systems. bohrium.com The presence of reactive sites on the pyrazine (B50134) ring facilitates cyclization reactions to form tricyclic and polycyclic structures. For instance, 2,3-dichloroquinoxaline (B139996), an analogue of this compound, is a versatile starting material for synthesizing fused heterocycles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

In the case of this compound, the molecule contains both an electrophilic carbon atom (attached to the chlorine) and a nucleophilic amine group. This arrangement is ideal for intramolecular cyclization to form fused systems. Additionally, the chloro group can be readily displaced by other nucleophiles, while the amine can react with electrophiles, enabling the construction of a wide variety of fused rings, such as:

Imidazo[1,2-a]quinoxalines

Pyrrolo[1,2-a]quinoxalines nih.gov

Quinoxalino[2,3-d]benzodiazepines

The synthesis of these systems often involves the reaction of a substituted quinoxaline with a bifunctional reagent, leading to the formation of a new ring fused to the quinoxaline core. arkat-usa.org This modular approach allows for the systematic development of diverse heterocyclic libraries.

Beyond fused heterocycles, quinoxaline derivatives serve as precursors for larger polycyclic aromatic compounds (PACs). The inherent aromaticity and planarity of the quinoxaline ring make it an excellent platform for extension into more complex π-conjugated systems. nih.gov Modern synthetic methods, such as visible-light-induced photoredox catalysis, have been developed to prepare highly functionalized polycyclic quinoxaline derivatives. nih.gov

The functional groups on this compound provide synthetic handles for such transformations. The chloro group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings) to append other aromatic rings. The methanamine group can be transformed into other functionalities or used as a directing group to control the regioselectivity of further substitutions before subsequent cyclization and aromatization steps build up the polycyclic structure.

Applications in Materials Science and Organic Electronics

The electron-deficient nature of the pyrazine ring gives quinoxaline derivatives distinct electronic properties that are highly desirable in materials science. qmul.ac.uknih.gov This electron-accepting characteristic is central to their application in organic electronics, where they are used in a variety of devices. researchgate.netbeilstein-journals.org The ability to tune their properties through chemical modification makes them a versatile class of materials for advanced electronic applications. qmul.ac.uknih.govglobalauthorid.com

Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) and n-type semiconductors. qmul.ac.uknih.gov Their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a consequence of the electron-withdrawing pyrazine ring, facilitate efficient electron injection and transport. nih.gov For this compound, the presence of the electronegative chlorine atom further lowers the LUMO level, enhancing its intrinsic electron-accepting properties and making it a promising candidate for ETM applications.

The performance of these materials is governed by factors such as electron mobility and energy level alignment with other device components. nih.gov Researchers have successfully incorporated various quinoxaline derivatives into electronic devices, demonstrating their potential for creating high-performance, energy-efficient systems. beilstein-journals.org

| Derivative Type | Application | Key Finding |

| Pyrazinoquinoxaline (PQ) Derivatives | n-type Semiconductors | Good building blocks for low band gap organic semiconductors due to their planar π-conjugation and electron-deficient nature. rsc.orgnih.gov |

| Thiophene-Substituted Quinoxalines | Organic Semiconductors | Used to create Donor-Acceptor (D-A) conjugated polymers with good charge transport properties. nih.gov |

| Functionalized Quinoxaline Dyes | ETMs | Low-lying LUMO levels (−3.29 to −3.43 eV) and thermal stability suggest potential as efficient ETMs. nih.gov |

In the field of photovoltaics, quinoxaline derivatives have been successfully employed as key components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). qmul.ac.uknih.gov Their strong electron-accepting ability is crucial for efficient charge separation and collection. beilstein-journals.org

In DSSCs, quinoxaline-based molecules are used as sensitizers or dyes. jmaterenvironsci.com They are often designed with a Donor-π-Acceptor (D-π-A) architecture, where the quinoxaline moiety acts as the electron acceptor or as part of the π-conjugated bridge. nih.govcase.edu This design promotes efficient intramolecular charge transfer upon light absorption, facilitating electron injection into the semiconductor (e.g., TiO₂) conduction band. jmaterenvironsci.comcase.edu

In OSCs, particularly in the context of non-fullerene acceptors (NFAs), quinoxaline derivatives are highly valued. qmul.ac.uknih.govnih.gov Polymers incorporating quinoxaline units have demonstrated impressive power conversion efficiencies (PCEs). For example, the polymer PTQ10 has achieved PCEs of over 16% when paired with the Y6 acceptor. nih.gov

| Device Type | Quinoxaline Derivative | Role | Performance Metric |

| DSSC | RC-22 (D-A-π-A configuration) | Sensitizer | Power Conversion Efficiency (PCE): 5.56% nih.govcase.edu |

| DSSC | RC-21 | Sensitizer | Power Conversion Efficiency (PCE): 3.30% case.edu |

| OSC | PTQ10 Polymer (with Y6 acceptor) | Polymer Acceptor | Power Conversion Efficiency (PCE): >16% nih.gov |

The versatility of quinoxaline derivatives extends to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). qmul.ac.uknih.govresearchgate.net In OFETs, they are primarily used as the n-type semiconductor layer, where their high electron affinity allows for efficient charge transport. beilstein-journals.orgresearchgate.net The planar structure of the quinoxaline core promotes ordered molecular packing in thin films, which is beneficial for achieving high charge carrier mobility. nih.govfrontiersin.org Pyrazinoquinoxaline (PQ) derivatives, for instance, have been recognized as versatile building blocks for constructing π-conjugated systems that show good semiconductor performance in OFETs. rsc.orgnih.gov

In OLEDs, quinoxaline derivatives can serve multiple functions. google.com Due to their high electron affinities and thermal stability, they are frequently used as electron-transporting materials. researchgate.net They can also be employed as host materials for phosphorescent emitters or as fluorescent emitters themselves. google.comresearchgate.net Their rigid structure contributes to high glass transition temperatures (Tg), which improves the thermal stability and operational lifetime of the OLED device. google.com Some derivatives are also explored as thermally activated delayed fluorescence (TADF) emitters. qmul.ac.uknih.govnih.gov

| Device Type | Quinoxaline Derivative | Role | Performance Metric |

| OFET | PQ1 (IDT and thiophene-substituted quinoxaline polymer) | p-type semiconductor | Hole mobility: up to 0.12 cm² V⁻¹ s⁻¹ frontiersin.org |

| OFET | Diphenyl-bis(5-phenylthiophen-2-yl)quinoxaline (Compound 5) | Organic semiconductor | Carrier mobility: 1.9×10⁻⁴ cm²/Vs researchgate.net |

| PHOLED | 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Yellow host material | Bipolar (good electron and hole transport) properties researchgate.net |

Development of Novel Chromophores and Sensors

The inherent aromatic and electron-deficient nature of the quinoxaline ring makes its derivatives excellent candidates for the development of novel chromophores and chemosensors. mdpi.com These compounds are widely investigated for their useful optical properties, which can be tuned by functionalization with both electron-donating and electron-withdrawing substituents. mdpi.com This allows for the creation of "push-pull" molecules with tailored absorption and emission spectra. mdpi.comresearchgate.net

Quinoxaline-based systems have been successfully employed as fluorescent and colorimetric sensors for detecting metal ions and changes in pH. mdpi.com For example, a quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was designed as a dual-purpose sensor. It demonstrates a selective colorimetric response (from colorless to yellow) in the presence of iron (Fe³⁺) ions and a significant fluorescence quenching response towards copper (Cu²⁺) ions. The mechanism relies on the specific coordination of the metal ions with the nitrogen atoms of the quinoxaline and quinoline (B57606) moieties, which alters the electronic structure and, consequently, the optical properties of the molecule.

Furthermore, water-soluble quinoxaline derivatives have been developed as pH indicators for acidic aqueous solutions. mdpi.comresearchgate.net By attaching hydrophilic aminopropyl groups, researchers created a sensor that exhibits distinct shifts in both its absorption and emission bands in response to pH changes between 1 and 5. mdpi.comresearchgate.net This change is often visible to the naked eye, highlighting their potential for in-field analyses. mdpi.com The principle involves the protonation of the nitrogen atoms within the heterocyclic ring system, which modifies the intramolecular charge transfer characteristics of the chromophore.

Agrochemical Research Applications

The quinoxaline scaffold is a foundational structure in the discovery of new agrochemicals, with derivatives showing potent herbicidal, fungicidal, and insecticidal activities. nih.govresearchgate.netrsc.org This broad spectrum of activity makes them a promising area for pesticide research. nih.govrsc.org

Herbicidal Activity: Certain quinoxaline derivatives have been identified as effective herbicides. nih.govacs.org Mechanistic studies have revealed that some of these compounds act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants. nih.govresearchgate.net Quizalofop-p-ethyl, a commercial herbicide containing a 6-chloroquinoxaline (B1265817) moiety, is widely used to control grass weeds in various crops. rsc.org

Fungicidal Activity: Many quinoxaline derivatives exhibit significant antifungal properties against a range of plant pathogens. rsc.orgmdpi.comrsc.org For instance, certain synthesized derivatives showed potent activity against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. rsc.orgrsc.org One study found that compound 5j was highly effective, with an EC₅₀ value of 8.54 µg/mL, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ = 26.17 µg/mL). rsc.org Another compound, 2-Chloro-3-hydrazinylquinoxaline, has also shown noteworthy effectiveness against various Candida and Aspergillus species. plos.org

Insecticidal Activity: The quinoxaline structure is present in several insecticidal agents. nih.govacs.org Chlorquinox, a broad-spectrum insecticide, is used to control pests like insects and acaricides. rsc.org Research has demonstrated the efficacy of novel thiazole-fused quinoxalines against the cotton leafworm (Spodoptera litura). rsc.org One such derivative exhibited high mortality rates against the larval stages of the pest, with LC₅₀ values as low as 141.02 mg L⁻¹ after 5 days of treatment. rsc.org

| Compound Class/Name | Application | Target Organism/Enzyme | Reported Efficacy |

| Quinoxaline Derivatives | Herbicide | Protoporphyrinogen Oxidase (PPO) | Effective inhibition nih.govresearchgate.net |

| Compound 5j | Fungicide | Rhizoctonia solani | EC₅₀ = 8.54 µg/mL rsc.org |

| Compound 5t | Fungicide | Rhizoctonia solani | EC₅₀ = 12.01 µg/mL rsc.org |

| Azoxystrobin (Commercial) | Fungicide | Rhizoctonia solani | EC₅₀ = 26.17 µg/mL rsc.org |

| Thiazolo[4,5-b]quinoxaline-2(3H)-one derivative 3 | Insecticide | Spodoptera litura (2nd instar larvae) | LC₅₀ = 141.02 mg L⁻¹ rsc.org |

| 2-Chloro-3-hydrazinylquinoxaline | Fungicide | Candida and Aspergillus species | Noteworthy effectiveness plos.org |

Corrosion Inhibition Research

Quinoxaline derivatives have been extensively studied as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). electrochemsci.orgsemanticscholar.org Their efficacy is attributed to their molecular structure, which includes nitrogen heteroatoms, aromatic rings, and π-electrons that facilitate strong adsorption onto the metal surface. nih.gov

The primary mechanism of inhibition is the formation of a protective barrier on the metal surface, which blocks the active corrosion sites. This adsorption process involves both physical interactions (electrostatic attraction) and chemical bonding (chemisorption) between the inhibitor molecule and the iron atoms on the steel surface. nih.gov Studies consistently show that the adsorption of quinoxaline derivatives on mild steel follows the Langmuir adsorption isotherm. electrochemsci.orgsemanticscholar.orgphyschemres.orghilarispublisher.com

Electrochemical studies, such as Tafel polarization, reveal that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgsemanticscholar.orgphyschemres.org The inhibition efficiency of these compounds increases with their concentration. For instance, the derivative (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) achieved a maximum inhibition efficiency of 91% at a concentration of 10⁻³ M in 1 M HCl. semanticscholar.org Similarly, phenyl-1-propylquinoxaline-2(1H)-one (PRQX) reached an efficiency of 97.7% at the same concentration. physchemres.org

| Inhibitor Compound | Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 1 M HCl | 1 x 10⁻³ | 91 | semanticscholar.org |

| Phenyl-1-propylquinoxaline-2(1H)-one (PRQX) | 1 M HCl | 1 x 10⁻³ | 97.7 | physchemres.org |

| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]propan-1-one (PQDPP) | 1 M HCl | 5 x 10⁻³ | >95 | acs.org |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | 1 M HCl | 1 x 10⁻³ | >93 | hilarispublisher.comnajah.edu |

Research on Interactions with Biological Targets (Mechanistic Focus, No Clinical Data)

A significant area of non-clinical research for quinoxaline derivatives is their activity as enzyme inhibitors, particularly against DNA topoisomerase II (Topo II). tandfonline.comsci-hub.senih.gov Topo II is a crucial enzyme that manages DNA topology during replication and transcription, making it a key target in mechanistic studies. rsc.org